![molecular formula C10H10ClFN2 B3005487 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine CAS No. 467457-18-7](/img/structure/B3005487.png)
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine
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Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry and have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives, including multicomponent reactions (MCRs), which offer access to complex molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives contains an indole ring, which is an important heterocyclic system. This indole ring is joined to an amino group via an ethyl sidechain .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Generally, they are crystalline and colorless in nature with specific odors .
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. For instance:
- Benzothiazole-containing benzene sulphonamide and carboxamide derivatives, which incorporate the indole scaffold, were evaluated for in vivo anti-inflammatory and analgesic activities .
- Researchers have developed efficient synthetic methods for indole derivatives. For example:
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Molecular Diversity and Synthesis
Mechanism of Action
Future Directions
Given the diverse biological activities of indole derivatives and their potential for therapeutic use, there is considerable interest in synthesizing a variety of indole derivatives and exploring their properties . Future research will likely continue to explore the synthesis of new indole derivatives and their potential applications in medicine.
properties
IUPAC Name |
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-8-2-1-7-6(3-4-13)5-14-10(7)9(8)12/h1-2,5,14H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWYFHCZJIRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)CCN)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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